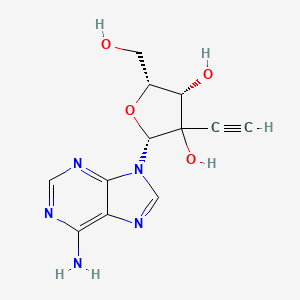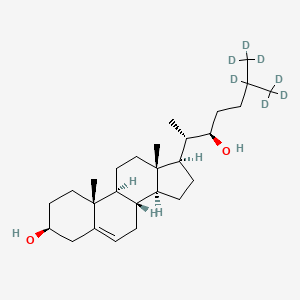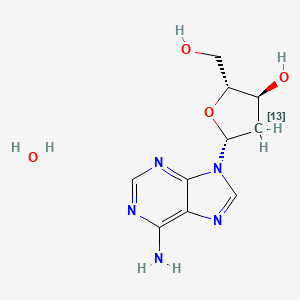
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. Its unique structure allows it to interact with enzymes and other molecules involved in genetic replication and transcription.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a purine base with a protected sugar derivative. This reaction is usually catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The protected sugar moiety is then deprotected using acidic or basic conditions to yield the desired nucleoside.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial Production Methods: Industrial production of this compound often employs large-scale glycosylation reactions followed by efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the purine base to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted purine derivatives.
Chemistry:
- Used as a precursor in the synthesis of various nucleoside analogs.
- Employed in studies of nucleic acid chemistry and enzymatic reactions.
Biology:
- Serves as a probe to study DNA and RNA interactions.
- Utilized in the investigation of genetic replication and transcription mechanisms.
Medicine:
- Acts as an antiviral agent by inhibiting viral replication.
- Used in the development of anticancer drugs targeting rapidly dividing cells.
Industry:
- Applied in the production of pharmaceuticals and diagnostic reagents.
- Used in the synthesis of specialty chemicals for research and development.
作用机制
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal genetic processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases, RNA polymerases, and various enzymes involved in nucleotide metabolism.
相似化合物的比较
Adenosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxyadenosine: A deoxyribonucleoside analog used in DNA synthesis.
Vidarabine: An antiviral nucleoside analog with a similar purine base.
Uniqueness:
- The presence of the hydroxymethyl group and the specific stereochemistry at the 2, 3, and 5 positions confer unique biochemical properties.
- The hydrate form enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C10H15N5O4 |
|---|---|
分子量 |
270.25 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i1+1; |
InChI 键 |
WZJWHIMNXWKNTO-PNDROITDSA-N |
手性 SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O.O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


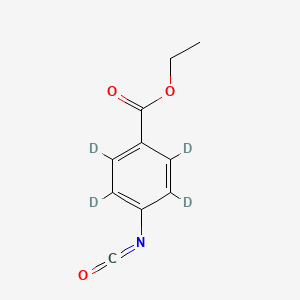


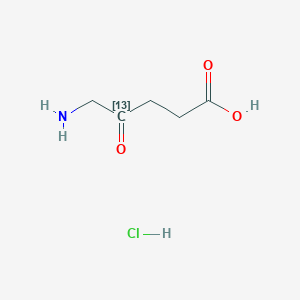
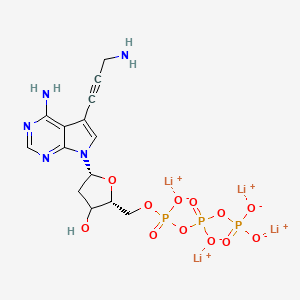
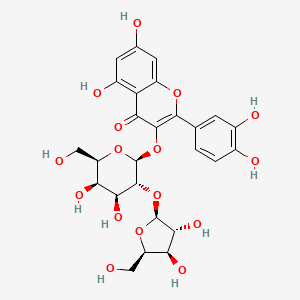
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)


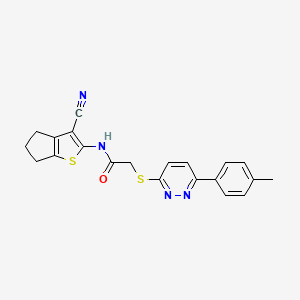
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

